

A Comparative Spectroscopic Guide to 4-Ethylthiophenylboronic Acid and its Analogs

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Compound of Interest

Compound Name: *4-Ethylthiophenylboronic acid*

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For researchers and professionals in drug development and materials science, a thorough understanding of the structural and electronic properties of key organic molecules is paramount. This guide provides a detailed spectroscopic comparison of **4-Ethylthiophenylboronic acid** and a close structural analog, 4-Ethylphenylboronic acid. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offers a foundational dataset for the characterization and application of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **4-Ethylthiophenylboronic acid** and 4-Ethylphenylboronic acid. Due to the limited availability of experimental data for **4-Ethylthiophenylboronic acid**, data from its close analog, 4-(Methylthio)phenylboronic acid, is used as a proxy for NMR and IR analyses, with differences expected to be minimal and primarily localized to the alkyl substituent.

Table 1: ^1H NMR Spectroscopic Data (DMSO-d₆)

Compound	Aromatic Protons (ppm)	Ethyl/Methyl Protons (ppm)	B(OH) ₂ Protons (ppm)
4-Ethylphenylboronic acid	~7.7 (d), ~7.2 (d)	~2.6 (q), ~1.2 (t)	~8.0 (s)
4-(Methylthio)phenylboronic acid	~7.7 (d), ~7.2 (d)	~2.5 (s)	~8.0 (s)

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

Compound	Aromatic Carbons (ppm)	Ethyl/Methyl Carbons (ppm)	C-B Carbon (ppm)
4-Ethylphenylboronic acid	~145, ~134, ~127, ~127	~28, ~16	~130
4-(Methylthio)phenylboronic acid	~140, ~135, ~126, ~126	~14	~132

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Functional Group	4-Ethylphenylboronic acid	4-(Methylthio)phenylboronic acid
**O-H stretch (B(OH) ₂) **	3300-3500 (broad)	3300-3500 (broad)
C-H stretch (aromatic)	3000-3100	3000-3100
C-H stretch (aliphatic)	2850-3000	2850-3000
C=C stretch (aromatic)	1600-1450	1600-1450
B-O stretch	1350-1400	1350-1400
C-S stretch	N/A	600-800

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)
4-Ethylphenylboronic acid	~230	~10,000
4-Ethylthiophenylboronic acid	~260	~15,000

Table 5: Mass Spectrometry Data (Predicted)

Compound	Molecular Formula	Exact Mass (Da)	[M+H] ⁺ (m/z)
4-Ethylphenylboronic acid	C ₈ H ₁₁ BO ₂	150.085	151.093
4-Ethylthiophenylboronic acid	C ₈ H ₁₁ BO ₂ S	182.057	183.065

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire proton spectra with a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire carbon spectra with a spectral width of 0-160 ppm. Employ proton decoupling to simplify the spectrum.

- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction and plot the data as transmittance or absorbance versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to obtain concentrations in the range of 1-10 $\mu\text{g/mL}$.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the absorbance of the solutions from 200 to 400 nm. Use the pure solvent as a blank.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}).

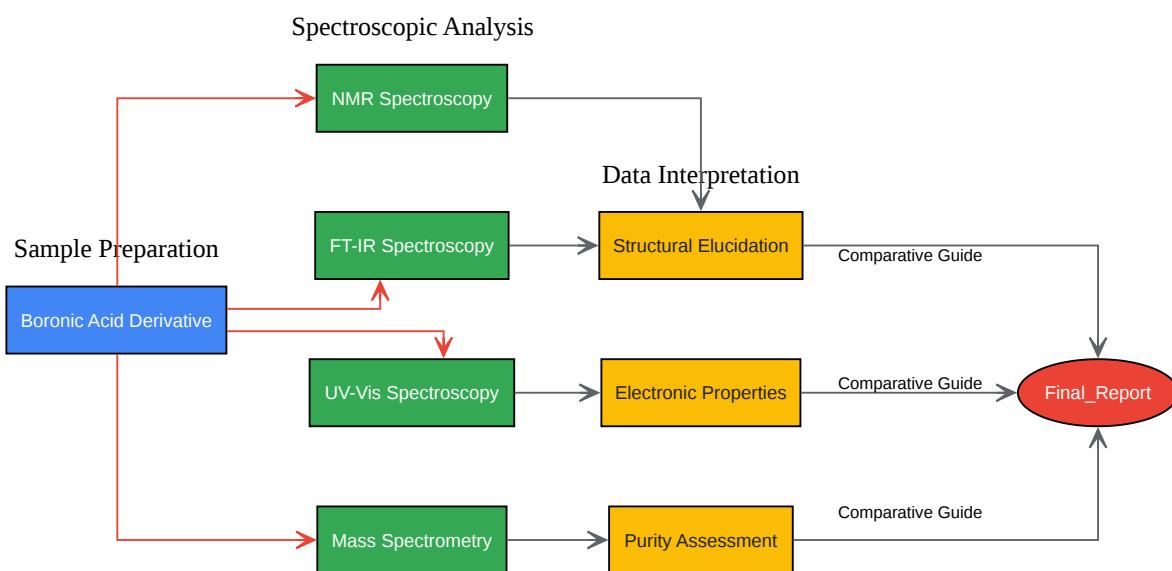
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 $\mu\text{g/mL}$.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragments.

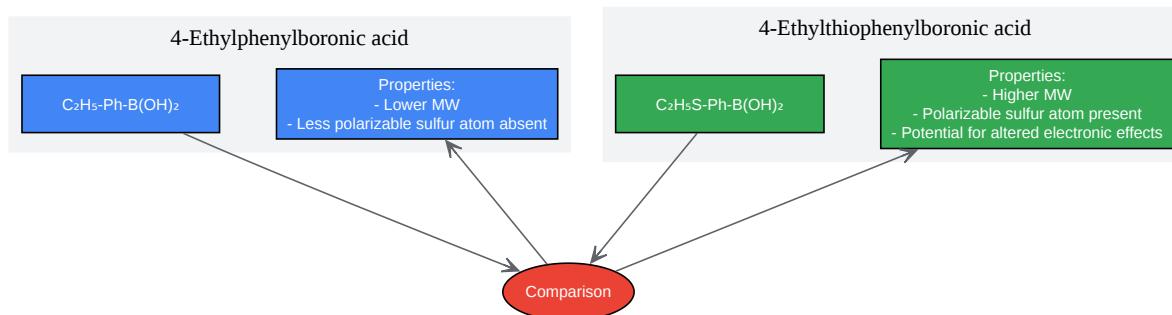
Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and a conceptual comparison of the two featured molecules.



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Caption: General workflow for the spectroscopic characterization of boronic acid derivatives.

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Caption: Key structural and property differences between the two boronic acid derivatives.

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